3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid
CAS No.: 1009298-69-4
Cat. No.: VC4264158
Molecular Formula: C24H27N5O4
Molecular Weight: 449.511
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009298-69-4 |
|---|---|
| Molecular Formula | C24H27N5O4 |
| Molecular Weight | 449.511 |
| IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid |
| Standard InChI | InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)/t15-,16-/m0/s1 |
| Standard InChI Key | NGXAJVNTIQZDCB-HOTGVXAUSA-N |
| SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C |
Introduction
3-[2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core substituted with two (3S)-3-methylmorpholin-4-yl groups at positions 2 and 4, and a benzoic acid moiety attached at position 3. This compound is of interest due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent substitution reactions to introduce the morpholinyl groups and the benzoic acid moiety. Microwave-assisted synthesis, as seen in related compounds, can be an efficient method for achieving these transformations .
Biological Activities
While specific biological activity data for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is limited, compounds with similar structures have shown promise in various biological assays:
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Antimicrobial Activity: Pyrido[2,3-d]pyrimidine derivatives have demonstrated good to moderate antimicrobial activities against various bacterial strains .
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Anticancer Activity: Related compounds have exhibited cytotoxic effects against tumor cell lines, suggesting potential anticancer properties .
Potential Applications
Given its structural similarity to known bioactive compounds, 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid may be explored for applications in pharmaceutical research, particularly in the development of new antimicrobial or anticancer agents.
Future Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of this compound. This includes detailed in vitro and in vivo studies to assess its efficacy and safety.
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